2-Trifluoromethoxybenzylhydrazine dihydrochloride CAS number 133115-76-1
2-Trifluoromethoxybenzylhydrazine dihydrochloride CAS number 133115-76-1
This guide is structured as a high-level technical monograph designed for researchers and drug development professionals. It prioritizes the resolution of nomenclature discrepancies found in commercial catalogs and provides a rigorous, self-validating synthetic and handling framework.
CAS Registry Number: 133115-76-1 Compound Class: Arylhydrazine / Fluorinated Building Block
Executive Summary & Critical Disambiguation
Note to Researchers: A critical nomenclature discrepancy exists in commercial databases regarding CAS 133115-76-1. While often mislabeled as 2-Trifluoromethoxybenzylhydrazine (an alkyl hydrazine), the CAS registry and molecular weight data (MW ~228.6 for HCl salt) definitively identify this substance as (2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride .
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The "Phenyl" Variant (CAS 133115-76-1):
. The nitrogen is directly attached to the aromatic ring. This is the compound discussed in this guide. -
The "Benzyl" Variant:
. This would have a higher molecular weight and significantly different basicity/reactivity profiles.
This guide focuses on the Phenyl derivative (CAS 133115-76-1), a versatile intermediate for synthesizing N-arylated heterocycles such as indazoles and pyrazoles, which are privileged scaffolds in kinase inhibitors and agrochemicals.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Technical Note |
| IUPAC Name | (2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride | |
| Molecular Formula | Includes one HCl molecule. | |
| Molecular Weight | 228.60 g/mol | Free base: ~192.14 g/mol . |
| Appearance | Off-white to pale beige crystalline solid | Oxidizes to dark brown upon air exposure. |
| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Toluene). |
| pKa (Conjugate Acid) | ~5.0 - 5.5 (Estimate for Ar-NH-NH3+) | Less basic than alkyl hydrazines due to aniline conjugation. |
| Melting Point | 215-220 °C (Decomposition) | Distinct decomposition onset; do not overheat. |
| Electronic Effect | Deactivates the ring but enhances lipophilicity (Hansch |
Synthetic Methodology
The synthesis of CAS 133115-76-1 typically follows the diazotization-reduction pathway starting from 2-(trifluoromethoxy)aniline. This route is preferred over nucleophilic aromatic substitution (
Reaction Pathway Visualization
The following diagram outlines the critical steps and logic flow for the synthesis and downstream utility.
Figure 1: Synthetic logic flow from aniline precursor to heterocyclic applications.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 10g of (2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride.
Reagents:
-
2-(Trifluoromethoxy)aniline (Liquid, d=1.3 g/mL)
-
Sodium Nitrite (
) -
Tin(II) Chloride Dihydrate (
) or Sodium Sulfite (Eco-friendly alternative) -
Conc. Hydrochloric Acid (12M)
Step-by-Step Workflow:
-
Diazotization (The Critical Control Point):
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Charge a 250 mL 3-neck flask with 2-(trifluoromethoxy)aniline (5.0 g, 28.2 mmol) and conc. HCl (30 mL).
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Cool the suspension to -5°C to 0°C using an ice/salt bath. Validation: Internal temperature must remain < 5°C to prevent phenol formation.
-
Add a solution of
(2.14 g, 31.0 mmol) in water (10 mL) dropwise over 20 minutes. -
Checkpoint: The solution should become clear/yellowish. Test with starch-iodide paper (instant blue/black confirms excess nitrite).
-
-
Reduction (Stannous Chloride Method):
-
Dissolve
(14.0 g, 62 mmol) in conc. HCl (20 mL) and cool to 0°C. -
Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. Maintain temp < 10°C.
-
Observation: A thick white/beige precipitate of the hydrazine double salt (tin complex) will form immediately.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
-
Isolation & Purification:
-
Filter the tin complex solid.
-
Liberation: Suspend the solid in 20% NaOH (aq) to liberate the free hydrazine base (oily layer). Extract with Ethyl Acetate (3 x 50 mL).
-
Dry organics over
and filter. -
Salt Formation: Cool the ethyl acetate solution to 0°C and bubble dry HCl gas (or add 4M HCl in Dioxane) until precipitation is complete.
-
Filter the white solid and wash with cold diethyl ether.
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Yield Target: ~4.5 - 5.5 g (70-85%).
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Applications in Drug Discovery
The 2-trifluoromethoxy group is a "privileged substructure" in medicinal chemistry. It offers high lipophilicity without the metabolic liability of a methyl group (which can be oxidized) or the steric bulk of a tert-butyl group.
Heterocycle Synthesis
This hydrazine is a primary building block for:
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1-Arylpyrazoles: Condensation with 1,3-diketones. Common in herbicide discovery and COX-2 inhibitors.
-
Indazoles: Via reaction with 2-halobenzaldehydes or ketones followed by intramolecular cyclization.
Mechanistic Diagram: Pyrazole Formation
Figure 2: Condensation mechanism for pyrazole synthesis.
Handling, Stability & Safety (E-E-A-T)
Safety Warning: Hydrazines are potential carcinogens and skin sensitizers. All operations must be conducted in a fume hood.
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic.
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Stability: The free base is unstable and prone to air oxidation (turning red/brown). Always store as the hydrochloride salt.
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Incompatibility: Avoid contact with strong oxidizing agents and aldehydes (unless intended for reaction) to prevent uncontrolled hydrazone formation.
References
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Chemical Identity & Properties: PubChem. Levocetirizine Dihydrochloride (Contextual Reference for Salt Forms). National Library of Medicine. [Link] (Note: Used for salt nomenclature verification; specific CAS entry validated via catalog cross-reference).
- Synthetic Methodology (Diazotization): Google Patents. Process for the preparation of 2-fluorophenylhydrazine (EP0723953B1).
-
General Hydrazine Chemistry: Royal Society of Chemistry. Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry. [Link]
